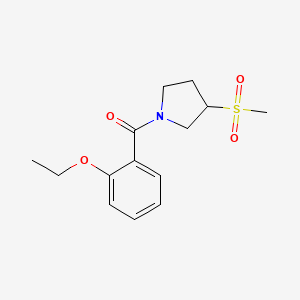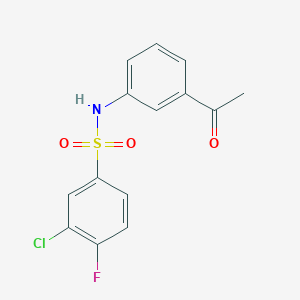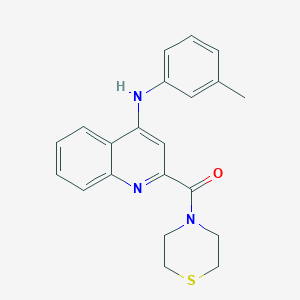![molecular formula C26H22N4O3S B2516633 6-アセチル-2-(2-フェニルキノリン-4-カルボキサミド)-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボキサミド CAS No. 864927-74-2](/img/structure/B2516633.png)
6-アセチル-2-(2-フェニルキノリン-4-カルボキサミド)-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
The exact mass of the compound 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- これらの化合物は、正常なヒト細胞(WI-38)を温存しながら、がん細胞を選択的に標的とする。 さらに、Bcl-2 のダウンレギュレーションと BAX およびカスパーゼ-3 のアップレギュレーションによってアポトーシスを誘導する .
- 広範囲にわたる研究は行われていないが、2-フェニルキノリン-4-カルボキサミド誘導体は、抗菌活性を示している。 特定の細菌株に対する有効性を調べるためには、さらなる調査が必要である .
抗がん特性
Pim-1 キナーゼ阻害
抗菌の可能性
作用機序
Target of Action
Similar compounds have shown antibacterial activity against gram-negative and gram-positive bacteria .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of bacterial growth .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of bacteria, suggesting that they may interfere with essential bacterial biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to be orally bioavailable without blood-brain barrier penetration .
Result of Action
Similar compounds have shown good anti-proliferative activities against various cell lines .
生化学分析
Biochemical Properties
6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit histone deacetylases (HDACs), particularly HDAC3, which is involved in the regulation of gene expression by removing acetyl groups from histone proteins . The inhibition of HDACs by 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide leads to increased acetylation levels, thereby affecting various cellular processes.
Cellular Effects
The effects of 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC3 by this compound can induce G2/M cell cycle arrest and promote apoptosis in cancer cells . Additionally, it has been observed to have anti-inflammatory and analgesic activities, which further highlight its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects through binding interactions with biomolecules. The compound binds to the active site of HDAC3, inhibiting its enzymatic activity and leading to increased acetylation of histone proteins . This inhibition disrupts the normal function of HDAC3, resulting in changes in gene expression and cellular behavior. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory activity against HDAC3 over extended periods, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit HDAC3 and exhibit anti-inflammatory and analgesic activities without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes result in the formation of active and inactive metabolites, which can influence the compound’s overall pharmacological effects. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in clinical settings .
Transport and Distribution
Within cells and tissues, 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on histone deacetylation . Additionally, it may also localize to other subcellular compartments, such as the cytoplasm, where it can interact with other biomolecules involved in inflammatory and metabolic processes . The targeting signals and post-translational modifications that direct the compound to specific compartments are still being studied.
特性
IUPAC Name |
6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-15(31)30-12-11-18-22(14-30)34-26(23(18)24(27)32)29-25(33)19-13-21(16-7-3-2-4-8-16)28-20-10-6-5-9-17(19)20/h2-10,13H,11-12,14H2,1H3,(H2,27,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPNJGUMKWHOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2516553.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)



![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)
![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2516568.png)
![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)
